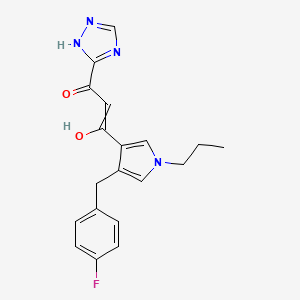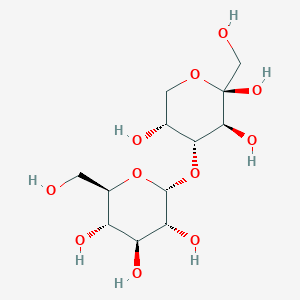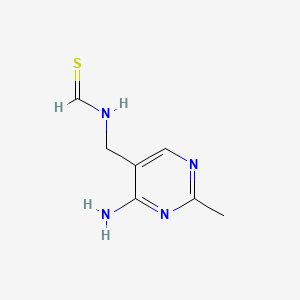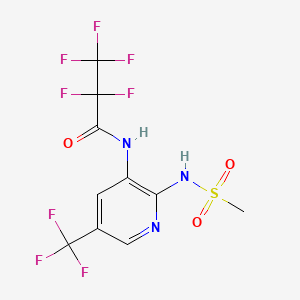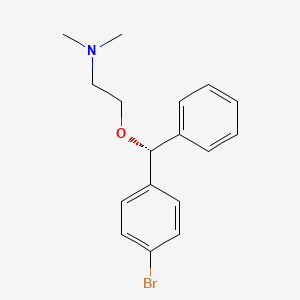
Ethanamine, 2-((R)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a bromophenyl group and a phenylmethoxy group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, phenylmethanol, and dimethylamine.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with phenylmethanol in the presence of a suitable catalyst to form the intermediate 4-bromophenylmethanol.
Amination Reaction: The intermediate is then subjected to an amination reaction with dimethylamine under controlled conditions to yield the final product, Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the removal of the bromine atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms with the bromine atom removed or replaced.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its effects and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- Ethanamine, 2-methoxy-
- Ethanamine, 2-phenyl-
- Ethanamine, 2-(4-bromophenyl)-
Comparison: Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is unique due to the presence of both a bromophenyl group and a phenylmethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
189298-43-9 |
|---|---|
Molecular Formula |
C17H20BrNO |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-[(R)-(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3/t17-/m1/s1 |
InChI Key |
NUNIWXHYABYXKF-QGZVFWFLSA-N |
Isomeric SMILES |
CN(C)CCO[C@H](C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



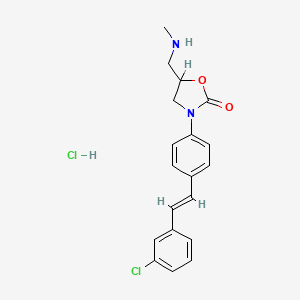
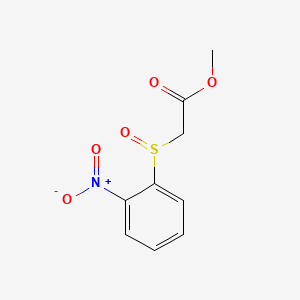
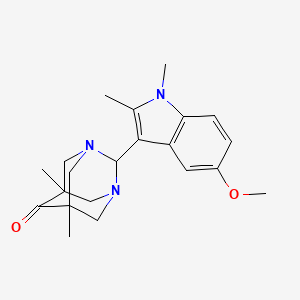
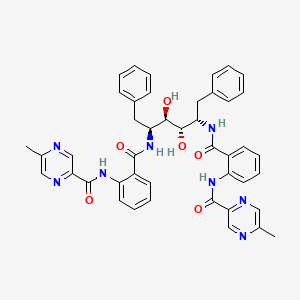
![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)
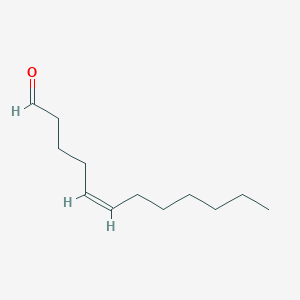
![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)
